5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile
CAS No.: 1108745-25-0
Cat. No.: VC5513930
Molecular Formula: C14H8F3N
Molecular Weight: 247.22
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1108745-25-0 |
---|---|
Molecular Formula | C14H8F3N |
Molecular Weight | 247.22 |
IUPAC Name | 5-[(3,5-difluorophenyl)methyl]-2-fluorobenzonitrile |
Standard InChI | InChI=1S/C14H8F3N/c15-12-5-10(6-13(16)7-12)3-9-1-2-14(17)11(4-9)8-18/h1-2,4-7H,3H2 |
Standard InChI Key | RWGYBBYLYLUHJF-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1CC2=CC(=CC(=C2)F)F)C#N)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile has a well-defined chemical identity, with a molecular formula of C₁₄H₈F₃N and a molecular weight of 247.22 g/mol . The compound’s IUPAC name, 5-[(3,5-difluorophenyl)methyl]-2-fluorobenzonitrile, reflects its substitution pattern: a benzonitrile core fluorinated at the 2-position and functionalized with a 3,5-difluorobenzyl group at the 5-position .
Table 1: Key Physicochemical Properties
Property | Value | Source References |
---|---|---|
CAS Number | 1108745-25-0 | |
Molecular Formula | C₁₄H₈F₃N | |
Molecular Weight | 247.22 g/mol | |
SMILES Notation | C1=CC(=C(C=C1CC2=CC(=CC(=C2)F)F)C#N)F | |
InChI Key | RWGYBBYLYLUHJF-UHFFFAOYSA-N |
Structural Elucidation
The compound’s structure comprises two aromatic systems:
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Benzonitrile Core: A benzene ring with a nitrile (-C≡N) group at the 2-position and a fluorine atom at the 2-position.
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3,5-Difluorobenzyl Substituent: A benzyl group substituted with fluorine atoms at the 3- and 5-positions, linked to the benzonitrile core via a methylene bridge .
The fluorine atoms induce electron-withdrawing effects, polarizing the aromatic rings and enhancing intermolecular interactions such as hydrogen bonding and dipole-dipole forces. These features contribute to the compound’s stability and reactivity in synthetic applications .
Synthetic Pathways and Optimization
Primary Synthesis Route
The most efficient synthesis of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile employs a Suzuki-Miyaura cross-coupling reaction, as documented in industrial protocols .
Reaction Scheme:
3-Cyano-4-fluorobenzeneboronic acid + 3,5-Difluorobenzyl bromide
→ 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile (Yield: 85%)
Table 2: Synthesis Conditions
Parameter | Value | Source References |
---|---|---|
Catalyst | Tetrakis(triphenylphosphine)palladium(0) | |
Base | Potassium phosphate | |
Solvent | Toluene | |
Temperature | 100°C | |
Atmosphere | Inert (N₂ or Ar) | |
Reaction Time | 12–24 hours |
This method leverages the boronic acid’s nucleophilicity and the benzyl bromide’s electrophilicity, facilitated by palladium catalysis, to form the carbon-carbon bond between the aromatic rings .
Alternative Methodologies
While the Suzuki-Miyaura coupling is predominant, alternative routes include:
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Nucleophilic Aromatic Substitution: Replacement of halogen atoms on pre-functionalized benzyl halides, though this method faces challenges in regioselectivity.
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Grignard Reactions: Utilization of organomagnesium reagents to form the benzyl linkage, but this approach is less favored due to sensitivity to moisture and functional groups.
Pharmacological Relevance
Role in Entrectinib Synthesis
5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile serves as a critical intermediate in the synthesis of Entrectinib (Rozlytrek®), a FDA-approved inhibitor of ROS1 and NTRK kinases used in non-small cell lung cancer and solid tumors. The compound’s fluorine atoms enhance Entrectinib’s pharmacokinetic properties by:
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Increasing lipophilicity, improving blood-brain barrier penetration.
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Boosting metabolic stability, reducing hepatic clearance.
Structure-Activity Relationships (SAR)
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Fluorine Substitution: The 3,5-difluorobenzyl group optimizes binding to kinase ATP pockets via halogen bonding with backbone carbonyls.
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Nitrile Functionality: The -C≡N group participates in dipole-dipole interactions with lysine residues, enhancing target affinity.
Precautionary Measure | Implementation Guidance |
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Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat |
Ventilation | Use fume hoods for powder handling |
Storage | Cool, dry place away from oxidizers |
Spill Management | Absorb with inert material; avoid dust generation |
Industrial and Research Applications
Pharmaceutical Intermediate
Beyond Entrectinib, this compound is investigated for:
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Kinase Inhibitor Development: Modulating TRK, ALK, and EGFR signaling pathways.
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Proteolysis-Targeting Chimeras (PROTACs): As a linker component in targeted protein degradation systems.
Materials Science
The compound’s electronic properties make it a candidate for:
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Organic Semiconductors: As a electron-deficient moiety in charge-transfer complexes.
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Liquid Crystals: Fluorine substitution improves thermal stability and mesophase behavior.
Future Research Directions
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Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact.
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Polypharmacology: Exploiting its scaffold for multi-target drug design.
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Crystallography: Resolving its solid-state structure to inform computational modeling.
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